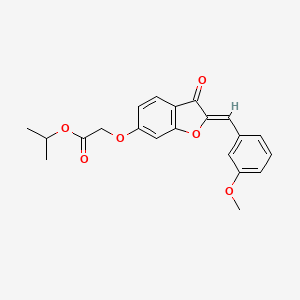
(Z)-isopropyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related benzofuran derivatives involves intricate chemical reactions, showcasing the compound's complex chemical nature. For example, the cyclization of hex-2-ynoates in the presence of a platinum-olefin catalyst system has been demonstrated to produce multisubstituted 2-(dihydrofuran-2(3H)-ylidene)acetates, indicating the role of catalysts in achieving specific isomeric forms (Nakamura et al., 2008). Additionally, reactions of 3-oxo-2,3-dihydrobenzofuran with various alkyl propenoates yield pyran derivatives, further highlighting the versatility in the synthesis approaches for such compounds (Mérour & Cossais, 1991).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the chemical behavior and potential applications of the compound. Studies involving acylations of methoxy-substituted benzofurans shed light on the molecular transformations and structural considerations necessary for further chemical modifications (Yamaguchi et al., 1984).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, indicating its reactivity and potential for further chemical manipulation. For instance, the stereoselective synthesis of allyl sulfides from Morita-Baylis-Hillman acetates illustrates the compound's ability to participate in complex chemical reactions, producing substances with significant biological activity (Das et al., 2007).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are essential for their practical applications. While specific details on the physical properties of "(Z)-isopropyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate" are scarce, research on similar compounds provides insights into methodologies for analyzing these properties, which can be applied to this compound as well.
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, is crucial for leveraging the compound's applications in synthesis and material science. The chemoselective synthesis approaches and reactions with specific reagents highlight the compound's versatile chemical properties (Firoozi, Roshan, & Mohammadizadeh, 2018).
Scientific Research Applications
Chemical Synthesis and Modification
The compound and its derivatives have been involved in the chemical synthesis and modification of various organic molecules. For instance, research on the oxidation of derivatives of 4b,9b–dihydroxyindeno[1,2-b]benzofuran-10-one using lead(IV) acetate and periodic acid has led to the formation of 3H,3’H-spiro[benzofuran-2,1′-isobenzofuran]-3,3′-dione derivatives and 2-(2-(Methoxycarbonyl)-3-oxo-2,3-dihydrobenzofuran-2-yl)benzoic acids, highlighting the compound's role in facilitating diverse chemical reactions (Firoozi, Roshan, & Mohammadizadeh, 2018).
Antimicrobial Activities
Several studies have examined the antimicrobial properties of the compound's derivatives. For example, derivatives synthesized from 2-[3-cyano-7,8-dihydro-4-(5-methylfuran-2-yl)-2-oxo-2H-pyrano[4,3-b]pyridin-1(5H)-yl]acetohydrazide displayed notable antimicrobial activities against various bacteria, making them potential candidates for antibiotic development (Amr et al., 2016).
Structure-Activity Relationships
Research involving rhodanine-3-acetic acid-based amides, esters, and 5-arylalkylidene derivatives has contributed to understanding structure-activity relationships, particularly their antimicrobial effectiveness against mycobacteria and Gram-positive bacteria. These studies are crucial for designing molecules with enhanced therapeutic properties (Krátký, Vinšová, & Stolaříková, 2017).
Material Science and Copolymerization
The compound's derivatives have also been used in material science, specifically in the synthesis and copolymerization of novel oxy ring-substituted isopropyl cyanoarylacrylates with styrene. This research is significant for the development of materials with specific thermal and structural properties (Hussain et al., 2019).
Future Directions
Research in the field of heterocyclic compounds like benzofurans and thiazolidines is expanding, with a focus on improving their selectivity, purity, product yield, and pharmacokinetic activity . These compounds have potential applications in various fields, including medicinal chemistry, due to their diverse biological properties .
properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-13(2)26-20(22)12-25-16-7-8-17-18(11-16)27-19(21(17)23)10-14-5-4-6-15(9-14)24-3/h4-11,13H,12H2,1-3H3/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKIADBLLFSEBG-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2498142.png)
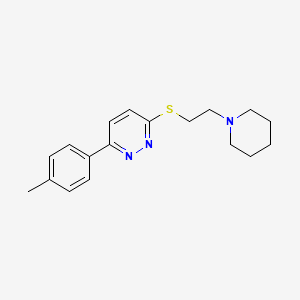
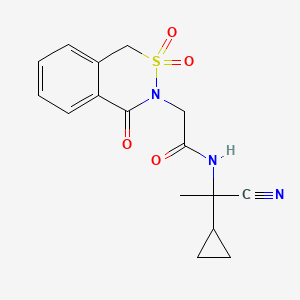
![[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2498145.png)
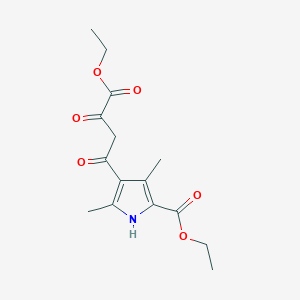
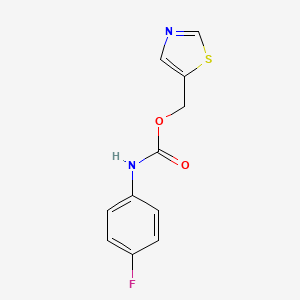
![2-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2498148.png)
![dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate](/img/structure/B2498149.png)
![1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2498154.png)

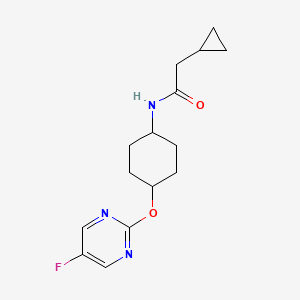
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2498158.png)
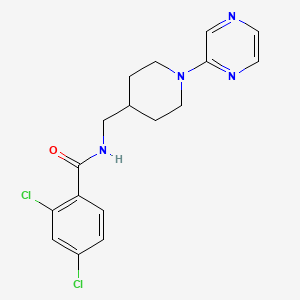
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2498164.png)